molecular formula C11H17N3S B2431189 3-amino-1-(2,6-diethylphenyl)thiourea CAS No. 122813-70-1

3-amino-1-(2,6-diethylphenyl)thiourea

Cat. No.: B2431189
CAS No.: 122813-70-1
M. Wt: 223.34
InChI Key: WEOWLTWQARWBQZ-UHFFFAOYSA-N
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Description

3-amino-1-(2,6-diethylphenyl)thiourea, also known as DETU, is a chemical compound that belongs to the family of thioureas. Thioureas are organosulfur compounds characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms. The molecular formula of this compound is C11H17N3S, and it has a molecular weight of 223.34 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-amino-1-(2,6-diethylphenyl)thiourea can be synthesized through various methods. One common method involves the condensation of amines with carbon disulfide in an aqueous medium. This reaction allows for the efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives . Another method involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur, which proceeds efficiently at ambient temperature to produce thioureas in excellent yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(2,6-diethylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: Thioureas can be oxidized to form sulfinic acids or sulfonic acids.

    Reduction: Reduction of thioureas can lead to the formation of thiols.

    Substitution: Thioureas can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include sulfinic acids, sulfonic acids, thiols, and various substituted thiourea derivatives.

Scientific Research Applications

3-amino-1-(2,6-diethylphenyl)thiourea has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in organic synthesis reactions, making it a versatile compound in the field of organic chemistry.

    Biology: Thiourea derivatives, including this compound, have been studied for their antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties.

    Industry: Thioureas are utilized in various commercial products such as photographic films, dyes, elastomers, plastics, and textiles.

Comparison with Similar Compounds

3-amino-1-(2,6-diethylphenyl)thiourea can be compared with other similar compounds, such as:

    Thiourea: The parent compound of thiourea derivatives, with a simpler structure and similar chemical properties.

    1,3-Bis(2,6-dimethylphenyl)thiourea: Another thiourea derivative with different substituents on the phenyl ring, leading to variations in biological activity and chemical reactivity.

    Indole–Thiourea Derivatives: These compounds have been studied for their strong tyrosinase inhibitory activity and potential therapeutic applications.

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity compared to other thiourea derivatives.

Properties

IUPAC Name

1-amino-3-(2,6-diethylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3S/c1-3-8-6-5-7-9(4-2)10(8)13-11(15)14-12/h5-7H,3-4,12H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOWLTWQARWBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=S)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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